

A Comparative Guide to the Spectroscopic Cross-Validation of 2-Pinanol Isomers

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Compound of Interest

Compound Name: 2-Pinanol

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Data for **cis**- and **trans-2-Pinanol**

This guide provides a comprehensive comparison of the spectroscopic data for the **cis**- and **trans**-isomers of **2-Pinanol**, a bicyclic monoterpenol relevant in various fields of chemical research and drug development. The differentiation and characterization of these isomers are crucial for understanding their chemical behavior and biological activity. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **cis**- and **trans-2-Pinanol**. Due to the limited availability of fully assigned experimental spectra in public databases, some assignments are based on typical chemical shifts and fragmentation patterns for related bicyclic monoterpenes.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

	cis-2-Pinanol	trans-2-Pinanol		Typical Coupling Constants (J, Hz)
Proton	Chemical Shift (δ , ppm)	Chemical Shift (δ , ppm)	Multiplicity	
H1	~1.9-2.1	~1.9-2.1	m	
H3	~1.8-2.0 (axial), ~2.2-2.4 (equatorial)	~1.8-2.0 (axial), ~2.2-2.4 (equatorial)	m	
H4	~1.6-1.8 (axial), ~2.0-2.2 (equatorial)	~1.6-1.8 (axial), ~2.0-2.2 (equatorial)	m	
H5	~1.9-2.1	~1.9-2.1	m	
H7	~1.9-2.1	~1.9-2.1	m	
OH	Variable (typically 1.5-4.0)	Variable (typically 1.5-4.0)	br s	
CH ₃ -C2	~1.2-1.3	~1.2-1.3	s	
CH ₃ -C6 (syn)	~0.9-1.0	~1.1-1.2	s	
CH ₃ -C6 (anti)	~1.2-1.3	~0.8-0.9	s	

Note: Predicted values are based on typical ranges for bicyclic monoterpenols. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

Carbon	cis-2-Pinanol Chemical Shift (δ , ppm)	trans-2-Pinanol Chemical Shift (δ , ppm)
C1	~47-49	~47-49
C2	~73-75	~75-77
C3	~38-40	~38-40
C4	~24-26	~24-26
C5	~41-43	~41-43
C6	~38-40	~38-40
C7	~34-36	~34-36
C8 (CH ₃ -C2)	~27-29	~27-29
C9 (CH ₃ -C6, syn)	~22-24	~28-30
C10 (CH ₃ -C6, anti)	~28-30	~22-24

Note: Data is based on typical values for related compounds and may require experimental verification for precise assignments.

Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode	cis-2-Pinanol Wavenumber (cm ⁻¹)	trans-2-Pinanol Wavenumber (cm ⁻¹)	Intensity
O-H stretch	~3400-3300	~3400-3300	Strong, Broad
C-H stretch (sp ³)	~2980-2850	~2980-2850	Strong
C-O stretch	~1100-1000	~1100-1000	Strong
CH ₂ /CH ₃ bending	~1470-1370	~1470-1370	Medium-Weak

Table 4: Mass Spectrometry (MS) Data

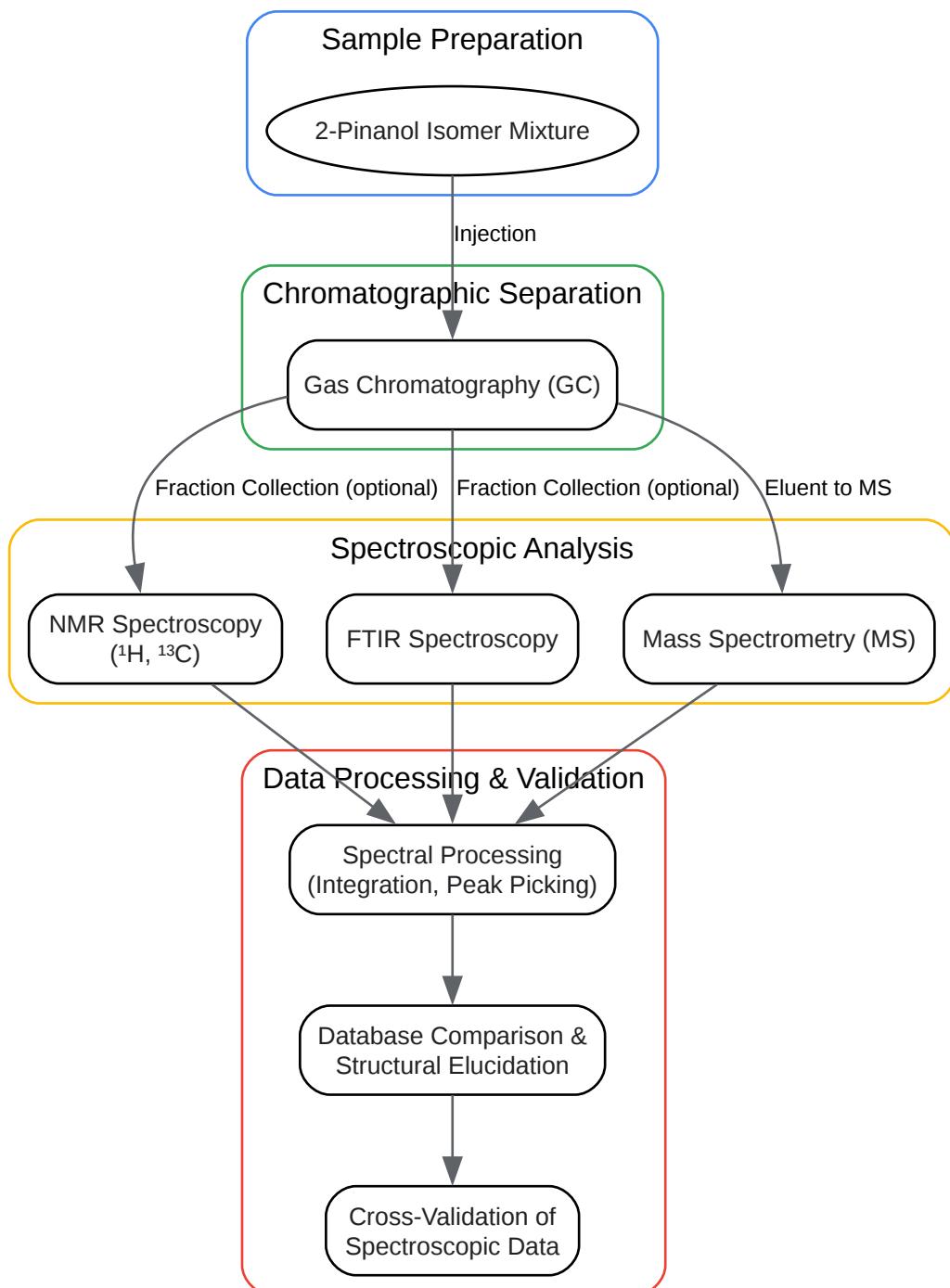
Isomer	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
cis-2-Pinanol	154	139, 121, 109, 95, 83, 71, 55, 43
trans-2-Pinanol	154	139, 121, 109, 95, 83, 71, 55, 43

Note: The electron ionization mass spectra of cis- and trans-**2-Pinanol** are very similar due to the formation of common fragment ions. Differentiation based solely on mass spectral fragmentation is challenging and typically requires chromatographic separation (GC-MS).

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and cross-validation of **2-Pinanol** isomers.

Workflow for Spectroscopic Analysis of 2-Pinanol Isomers

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